molecular formula C13H18O5 B14215740 6-Hydroxyhexyl 3,5-dihydroxybenzoate CAS No. 554432-74-5

6-Hydroxyhexyl 3,5-dihydroxybenzoate

Cat. No.: B14215740
CAS No.: 554432-74-5
M. Wt: 254.28 g/mol
InChI Key: GXBABQLKCRUHGJ-UHFFFAOYSA-N
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Description

6-Hydroxyhexyl 3,5-dihydroxybenzoate is a chemical compound that belongs to the class of hydroxybenzoates It is characterized by the presence of a hydroxyhexyl group attached to the benzoate moiety, which contains two hydroxyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxyhexyl 3,5-dihydroxybenzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with 6-hydroxyhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxyhexyl 3,5-dihydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base, such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of 3,5-dihydroxybenzoic acid derivatives.

    Reduction: Formation of 6-hydroxyhexanol derivatives.

    Substitution: Formation of various ethers or esters depending on the substituents used.

Scientific Research Applications

6-Hydroxyhexyl 3,5-dihydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the formulation of cosmetics and personal care products due to its potential skin-beneficial properties.

Mechanism of Action

The mechanism of action of 6-Hydroxyhexyl 3,5-dihydroxybenzoate involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which may contribute to its biological activities. The compound may also interact with cellular enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dihydroxybenzoic acid: A precursor in the synthesis of 6-Hydroxyhexyl 3,5-dihydroxybenzoate, known for its antioxidant properties.

    4-Hydroxybenzoic acid: Another hydroxybenzoate with similar chemical properties but different biological activities.

    Gallic acid: Contains three hydroxyl groups and is known for its strong antioxidant activity.

Uniqueness

This compound is unique due to the presence of the hydroxyhexyl group, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other hydroxybenzoates and may contribute to its specific applications in various fields.

Properties

CAS No.

554432-74-5

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

6-hydroxyhexyl 3,5-dihydroxybenzoate

InChI

InChI=1S/C13H18O5/c14-5-3-1-2-4-6-18-13(17)10-7-11(15)9-12(16)8-10/h7-9,14-16H,1-6H2

InChI Key

GXBABQLKCRUHGJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)O)C(=O)OCCCCCCO

Origin of Product

United States

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